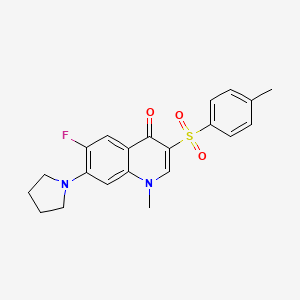

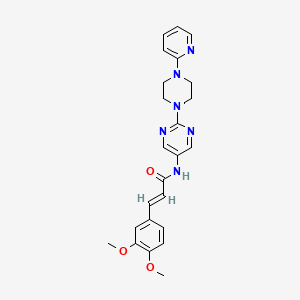

![molecular formula C14H15NO4S2 B2565095 N-(噻吩-2-基甲基)-3,4-二氢-2H-苯并[b][1,4]二氧戊环-7-磺酰胺 CAS No. 941928-33-2](/img/structure/B2565095.png)

N-(噻吩-2-基甲基)-3,4-二氢-2H-苯并[b][1,4]二氧戊环-7-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

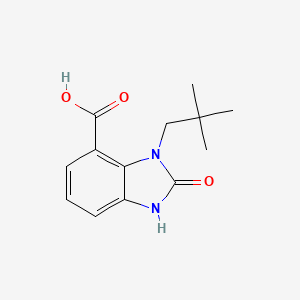

“N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a compound that contains a thiophene moiety. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as industrial chemistry, material science, and medicinal chemistry . They play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a planar five-membered ring, which is aromatic as indicated by its extensive substitution reactions . It resembles benzene in most of its reactions .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, in 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed a cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

用于眼部疾病的碳酸酐酶抑制

苯并[b]噻吩-2-磺酰胺的衍生物与本文讨论的化合物密切相关,已被研究其作为局部活性眼部碳酸酐酶抑制剂的效用。这项研究在治疗青光眼等疾病的背景下尤为相关。6-羟基苯并[b]噻吩-2-磺酰胺及其乙酸酯等化合物已显示出有效的眼部降压活性,使其成为青光眼治疗中临床评估的候选药物 (Graham 等,1989)。

潜在的抗炎和抗癌活性

一系列新型衍生物,包括 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺,已被合成并对其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性进行了评估。这些化合物显示出有希望的结果,选定的衍生物表现出显着的抗炎和镇痛活性,与对照或塞来昔布相比,不会对肝脏、肾脏、结肠和大脑造成组织损伤。这表明有可能将其开发为治疗剂 (Küçükgüzel 等,2013)。

增溶和相互作用研究

噻吩衍生物,如 5-(2-(苯甲氧基)苯基)噻吩-2-磺酰胺 (BPTS),已被研究其通过阴离子表面活性剂(如十二烷基硫酸钠 (SDS))的胶束溶液增溶。这些研究对于理解噻吩衍生物在不同介质中的相互作用和分配行为至关重要,为其增溶机制提供见解,这对于其在科学研究中的配制和应用至关重要 (Saeed 等,2017)。

酶抑制潜力

专注于具有苯并二氧杂环和乙酰胺部分的新型磺酰胺的酶抑制潜力的研究揭示了对 α-葡萄糖苷酶和乙酰胆碱酯酶等酶的实质性抑制活性。这些发现对于靶向代谢紊乱和神经退行性疾病的治疗剂的开发具有重要意义 (Abbasi 等,2019)。

选择性区分硫酚

一种专为选择性区分硫酚而不是脂肪硫醇而设计的新型荧光探针展示了噻吩衍生物在分析化学中的应用,尤其是用于环境和生物监测。该探针对硫酚的高灵敏度和选择性,加上其在水样分析中的成功应用,凸显了其在检测相关毒性和生物活性化合物方面的潜在效用 (Wang 等,2012)。

未来方向

Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c16-21(17,15-10-11-3-1-8-20-11)12-4-5-13-14(9-12)19-7-2-6-18-13/h1,3-5,8-9,15H,2,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUGMSNBDINPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

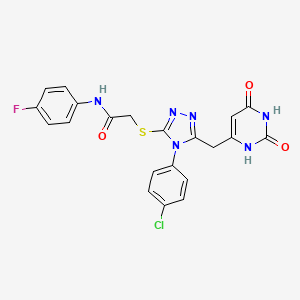

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2565012.png)

![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)

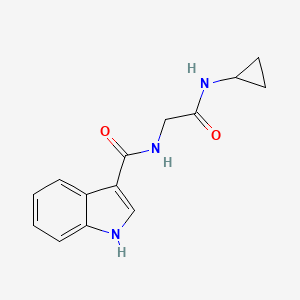

![N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2565019.png)

![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2565027.png)